3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a piperazine moiety bearing a trifluoromethylbenzoyl group
Mechanism of Action
Target of Action
Similar compounds with piperazine and pyridazinone moieties have been reported to exhibit various biological activities . For instance, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Pharmacokinetics
The synthesized compounds with similar structures were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Compounds with similar structures have been found to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The piperazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study the interactions of thiophene and piperazine derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring but differ in their substituents and applications.
Piperazine Derivatives: Compounds such as 1-(thiophen-2-ylmethylene)-4-(p-tolyl)piperazine have similar piperazine moieties but different substituents on the aromatic rings.
Uniqueness
3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to the combination of its structural features, including the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a versatile compound in various fields of research .
Properties
IUPAC Name |
[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQNJHRZDXJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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